N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
Overview
Description
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy-methoxyphenyl, and thienyl groups
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the quinoline core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the thienyl group: This step may involve a Suzuki coupling reaction, where a thienyl boronic acid is coupled with a halogenated quinoline derivative.
Functionalization of the phenyl rings:
Final amide formation: The carboxylic acid group on the quinoline core can be converted to an amide using standard peptide coupling reagents such as EDCI or HATU.
Chemical Reactions Analysis
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents such as PCC or Dess-Martin periodinane.
Reduction: The ketone group can be reduced to an alcohol using reagents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Coupling reactions: The thienyl group can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.
Scientific Research Applications
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: It can be used in the study of drug-receptor interactions and the development of new pharmacological agents.
Materials Science: The compound’s unique electronic properties can be utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-FLUOROPHENYL)-4-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYL-5-OXO-7-(2-THIENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can be compared with other similar compounds such as:
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.
Fluorophenyl compounds: These compounds contain the fluorophenyl group and can be used in similar applications.
Thienyl-containing compounds: These compounds have the thienyl group and may exhibit similar electronic properties.
The uniqueness of this compound lies in its combination of these functional groups, which can lead to distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O4S/c1-15-25(28(34)31-19-8-6-18(29)7-9-19)26(16-5-10-21(32)23(14-16)35-2)27-20(30-15)12-17(13-22(27)33)24-4-3-11-36-24/h3-11,14,17,26,30,32H,12-13H2,1-2H3,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVRLWVXRFPENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC)C(=O)NC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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